molecular formula C20H28O6 B1244807 Diaporthein B

Diaporthein B

Cat. No. B1244807
M. Wt: 364.4 g/mol
InChI Key: FVYIOIBMUVNZMQ-VCUCUUTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaporthein B is a natural product found in Eutypella, Peroneutypa scoparia, and Diaporthe with data available.

Scientific Research Applications

1. Anti-Colon Cancer Properties

Diaporthein B, a compound extracted from the fungus Penicillium sclerotiorum, has been studied for its effects on colon cancer cells. It significantly inhibits the proliferation, migration, and induces apoptosis of human colon cancer cells in a dose-dependent manner, while having minimal effects on normal colonic cells. The study found that a concentration of 3 μmol/L of Diaporthein B for 24 hours could effectively inhibit colon cancer cell growth (Tang et al., 2022).

2. Antimycobacterial Activity

Diaporthein B has been identified to possess strong antimycobacterial properties. Extracted from the fungus Diaporthe sp., it showed notable inhibitory effects on the growth of Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Dettrakul et al., 2003).

3. Synthesis and Chemical Study

Research on Diaporthein B includes the development of synthetic methods for this compound. These studies focus on its complex molecular structure, which has implications for the synthesis of other natural products with similar structures. The research contributes to the broader understanding of natural product synthesis (Hsu & Herzon, 2023).

4. Anti-Liver Cancer Activity

Studies on Diaporthein B have also explored its potential in treating liver cancer. One study focused on the suppression effect of Diaporthein B against liver cancer cell viability and its impact on the invasion and migration abilities of these cells (Wan, Shi, & Zheng, 2022).

properties

Product Name

Diaporthein B

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,2S,3R,5R,9R,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one

InChI

InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19+,20-/m1/s1

InChI Key

FVYIOIBMUVNZMQ-VCUCUUTFSA-N

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C

Canonical SMILES

CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C

synonyms

diaporthein B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diaporthein B
Reactant of Route 2
Diaporthein B
Reactant of Route 3
Diaporthein B
Reactant of Route 4
Diaporthein B
Reactant of Route 5
Diaporthein B
Reactant of Route 6
Diaporthein B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.